In-Depth Technical Guide: Chemical Properties and Synthesis of 2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde
In-Depth Technical Guide: Chemical Properties and Synthesis of 2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde
Executive Summary & Molecular Architecture
2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde (CAS: 39067-36-2) is a highly substituted, lipophilic cycloaliphatic compound. Structurally, it consists of a cyclohexene ring decorated with an aldehyde functional group, two methyl groups at the C2 and C4 positions, and a propyl chain at the C6 position.
In the fields of fragrance chemistry and drug development, this molecule serves a dual purpose. For perfumers, it acts as a substantive odorant that captures the green, leafy notes of aliphatic aldehydes while offering superior longevity. For medicinal chemists, the rigid cyclohexene backbone acts as a versatile, hydrophobic scaffold, with the aldehyde moiety providing a reactive handle for late-stage functionalization (e.g., reductive amination, Wittig olefination).
Physicochemical & Structural Properties
Understanding the quantitative properties of 2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde is critical for predicting its behavior in both synthetic workflows and biological systems. The high partition coefficient (LogP) dictates its lipophilicity, which is highly relevant for both olfactory receptor binding and cellular membrane permeability.
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₂H₂₀O | Defines the [4+2] cycloaddition mass balance. |
| Molecular Weight | 180.29 g/mol | Optimal for volatile fragrance applications (<300 Da). |
| LogP (Estimated) | 3.5 – 4.0 | Highly lipophilic; requires non-polar solvents for extraction; high bioaccumulation potential. |
| Boiling Point (Est.) | ~240°C - 260°C | Low volatility compared to linear aldehydes; acts as a "heart" or "base" note. |
| Appearance | Colorless to pale yellow liquid | Indicates purity; yellowing suggests auto-oxidation of the aldehyde. |
| Reactivity Centers | C1 (Aldehyde), C3-C4 (Alkene) | Susceptible to nucleophilic attack (C1) and electrophilic addition/epoxidation (C3-C4). |
Data extrapolated from baseline properties of [1].
Chemical Reactivity & Stability
The chemical behavior of this compound is governed by its two primary functional groups:
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Auto-Oxidation: Like most aldehydes, the C1 carbaldehyde is prone to auto-oxidation when exposed to atmospheric oxygen, forming the corresponding cyclohexenecarboxylic acid. Causality: This occurs via a radical chain mechanism initiated by light or trace metals. Therefore, it must be stored under an inert atmosphere (Argon/N₂) or formulated with antioxidants like BHT (Butylated hydroxytoluene) to ensure long-term stability.
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Electrophilic Addition: The endocyclic double bond between C3 and C4 is electron-rich due to the inductive electron-donating effects (+I) of the adjacent C4 methyl group. This makes the alkene highly susceptible to regioselective epoxidation using peroxyacids (e.g., mCPBA), a critical step when building complex polycyclic drug intermediates.
Synthetic Methodology: The Catalyzed Diels-Alder Workflow
The industrial and laboratory-scale synthesis of 2,4-Dimethyl-6-propylcyclohex-3-ene-1-carbaldehyde relies on a highly regioselective [4+2] Diels-Alder cycloaddition between 2-methyl-1,3-pentadiene (the diene) and (the dienophile) [2].
Mechanistic Insights: The Pauli Repulsion Paradigm
Traditionally, it was taught that Lewis acids (such as BF₃·OEt₂ or TiCl₄) accelerate Diels-Alder reactions strictly by lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. However, modern quantum chemical activation strain analyses have redefined this mechanism. As detailed by, Lewis acids primarily accelerate the reaction by diminishing the destabilizing Pauli repulsion between the π-electron systems of the diene and dienophile [3]. This pre-organization in the transition state is what dictates the strict regioselectivity, ensuring the propyl group lands at C6 and the methyls at C2 and C4.
Self-Validating Experimental Protocol
To ensure high yield and stereochemical purity, the following step-by-step methodology incorporates built-in validation checks (In-Process Controls - IPC).
Step 1: Reagent Pre-organization
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Action: Dissolve 1.0 equivalent of (E)-2-hexenal in anhydrous dichloromethane (CH₂Cl₂) under a strict Argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.
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Causality: Cryogenic temperatures prevent the dienophile from undergoing undesired base-free self-condensation and maximize the stereocontrol of the subsequent Lewis acid coordination.
Step 2: Lewis Acid Activation
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Action: Add 0.15 equivalents of Boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise via syringe.
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Validation: A slight yellowing of the solution acts as a visual cue, confirming the formation of the Lewis acid-dienophile complex.
Step 3: Cycloaddition
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Action: Slowly add 1.1 equivalents of 2-methyl-1,3-pentadiene over 30 minutes. Maintain the reaction at -78°C for 2 hours, then allow it to gradually warm to -20°C over 4 hours.
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Causality: Gradual warming provides the necessary thermal activation energy to overcome the cycloaddition barrier while kinetically trapping the favored endo-isomer before thermodynamic equilibration can occur.
Step 4: In-Process Control (IPC)
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Action: Extract a 0.1 mL aliquot, quench in NaHCO₃, and analyze via GC-FID.
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Validation: The reaction is self-validated as complete when the 2-hexenal peak area falls below <2%. Do not proceed to quenching until this threshold is met.
Step 5: Quenching & Isolation
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Action: Quench the reaction at -20°C by adding saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Causality: Using a mild, weakly basic quench (NaHCO₃) neutralizes the Lewis acid without triggering base-catalyzed aldol condensation or epimerization of the newly formed aldehyde product.
Step 6: Final Structural Validation
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Action: Purify the crude oil via vacuum distillation. Validate the regiochemistry using 2D-NMR (COSY and NOESY).
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Validation: NOESY cross-peaks between the C1 aldehyde proton and the C6 propyl chain confirm the relative cis/trans stereochemistry established during the endo-transition state.
Metabolic & Biotransformation Pathways
When utilized in biological applications (e.g., as a drug scaffold) or upon environmental exposure, lipophilic aldehydes undergo rapid biotransformation to facilitate excretion. The primary metabolic route involves Phase I oxidation followed by Phase II conjugation.
Fig 1: Phase I and II metabolic biotransformation pathways of the cyclohexene carbaldehyde scaffold.
Pathway Analysis:
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Phase I (Oxidation): The highly reactive aldehyde group is rapidly oxidized by cytosolic Aldehyde Dehydrogenases (ALDH) to form a stable, more polar cyclohexenecarboxylic acid. Concurrently, Cytochrome P450 (CYP) enzymes may target the electron-rich allylic positions (C2 or C5) for hydroxylation.
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Phase II (Conjugation): The newly formed carboxylic acid and hydroxyl groups serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The attachment of a bulky, highly water-soluble glucuronic acid moiety drastically lowers the LogP, neutralizing the molecule's lipophilicity and allowing for rapid renal clearance.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 7508, 3-Cyclohexene-1-carboxaldehyde" PubChem, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5281168, 2-Hexenal" PubChem, [Link].
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Zhao, L., et al. "How Lewis Acids Catalyze Diels–Alder Reactions." Angewandte Chemie International Edition, vol. 59, no. 15, 2020, pp. 6201-6206. [Link].
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U.S. Environmental Protection Agency. "3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-6-propyl-." CompTox Chemicals Dashboard, [Link].
